(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide
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Overview
Description
5-(4-bromophenyl)-2-furaldehyde thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-furaldehyde thiosemicarbazone typically involves the reaction of 5-(4-bromophenyl)-2-furaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
- Dissolve 5-(4-bromophenyl)-2-furaldehyde in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for 5-(4-bromophenyl)-2-furaldehyde thiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-furaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-2-furaldehyde thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with enhanced biological activity.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-furaldehyde thiosemicarbazone involves its interaction with various molecular targets:
Metal Chelation: The thiosemicarbazone moiety can chelate metal ions, enhancing its biological activity and potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): Known for its anticancer activity by inhibiting ribonucleotide reductase.
Nickel (II) thiosemicarbazone complexes: Studied for their antimicrobial and antitubercular activities.
Uniqueness
5-(4-bromophenyl)-2-furaldehyde thiosemicarbazone is unique due to its specific structure, which allows it to form stable metal complexes and exhibit a broad range of biological activities. Its bromophenyl group also provides additional sites for chemical modification, enabling the synthesis of various derivatives with potentially enhanced properties.
Properties
Molecular Formula |
C12H10BrN3OS |
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Molecular Weight |
324.20 g/mol |
IUPAC Name |
[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C12H10BrN3OS/c13-9-3-1-8(2-4-9)11-6-5-10(17-11)7-15-16-12(14)18/h1-7H,(H3,14,16,18)/b15-7+ |
InChI Key |
ZCUMFDMDQURMSL-VIZOYTHASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=S)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=S)N)Br |
Origin of Product |
United States |
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